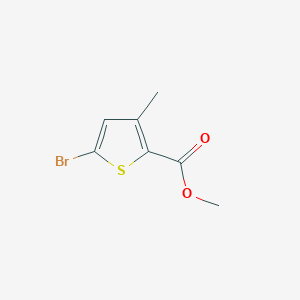

Methyl 5-bromo-3-methylthiophene-2-carboxylate

Description

Introduction to Methyl 5-Bromo-3-Methylthiophene-2-Carboxylate

Nomenclature and Structural Identity

International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The official International Union of Pure and Applied Chemistry designation identifies this compound as this compound, reflecting the precise positioning of each functional group on the thiophene ring system. Alternative nomenclature systems recognize this compound as methyl 5-bromo-3-methyl-2-thiophenecarboxylate, demonstrating the flexibility in naming conventions while maintaining structural clarity. The compound is also documented under the synonym 2-thiophenecarboxylic acid, 5-bromo-3-methyl-, methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule.

The structural identification is further validated through multiple molecular descriptors, including the International Chemical Identifier string 1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 and the corresponding International Chemical Identifier Key SHCAFAUPTCPXRD-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous communication of the molecular structure across chemical databases and literature. The compound bears the Molecular Design Limited number MFCD11045160, providing additional verification of its structural identity within commercial chemical catalogs. The systematic approach to nomenclature reflects the importance of precise structural communication in modern chemical research and industrial applications.

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 876938-56-6 |

| Molecular Formula | C7H7BrO2S |

| Molecular Weight | 235.1 g/mol |

| International Chemical Identifier Key | SHCAFAUPTCPXRD-UHFFFAOYSA-N |

| Molecular Design Limited Number | MFCD11045160 |

Historical Context of Thiophene Carboxylate Derivatives

The historical development of thiophene carboxylate derivatives traces back to the foundational discovery of thiophene itself by Viktor Meyer in 1882, when he identified this heterocyclic compound as a contaminant in benzene samples. Meyer's initial observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this distinctive reaction. This serendipitous discovery opened an entirely new chapter in heterocyclic chemistry, establishing thiophene as a fundamental aromatic system worthy of extensive investigation. The subsequent development of thiophene carboxylate derivatives emerged from the need to functionalize the thiophene ring system with electron-withdrawing groups that could modulate its electronic properties and enhance its synthetic utility.

The evolution of substituted thiophene carboxylates, including bromo-methylated derivatives, represents a significant advancement in the systematic exploration of heterocyclic reactivity patterns. Early synthetic methodologies for thiophene carboxylates relied on direct carboxylation reactions and subsequent esterification procedures. The introduction of halogen substituents, particularly bromine, into thiophene carboxylate frameworks emerged as a strategic approach to enhance the electrophilic character of these molecules and facilitate further synthetic transformations. The development of Paal-Knorr synthesis methodologies provided efficient routes to substituted thiophenes, enabling the preparation of complex derivatives through controlled cyclization of 1,4-dicarbonyl compounds with sulfur-containing reagents. These historical advances established the foundation for modern synthetic approaches to this compound and related derivatives.

The recognition of thiophene carboxylates as valuable synthetic intermediates gained momentum throughout the twentieth century as researchers discovered their utility in pharmaceutical and materials science applications. The strategic incorporation of multiple substituents, such as the combination of bromine and methyl groups found in this compound, represents a sophisticated approach to fine-tuning molecular properties for specific applications. Historical studies on the electronic effects of substituents in thiophene systems provided crucial insights into the relationship between molecular structure and reactivity, informing the rational design of advanced thiophene derivatives. The contemporary significance of this compound reflects the cumulative knowledge gained from decades of research in thiophene chemistry and the continued importance of these heterocyclic systems in modern organic synthesis.

Significance in Heterocyclic Chemistry

Role of Bromine and Methyl Substituents in Electronic Modulation

The electronic modulation achieved through the strategic placement of bromine and methyl substituents in this compound demonstrates the sophisticated control possible in heterocyclic design. The bromine atom at the 5-position serves as a powerful electron-withdrawing group through its inductive effect, significantly altering the electron density distribution within the thiophene ring system. This electronic perturbation enhances the electrophilic character of the molecule and facilitates nucleophilic substitution reactions, making the compound particularly valuable as a synthetic intermediate. Research on bromothiophenes has revealed that the electron-attracting effect of the sulfur atom, combined with the presence of bromine substituents, results in more positive reduction potentials compared to analogous bromobenzene compounds.

The methyl group at the 3-position provides a counterbalancing electron-donating effect through hyperconjugation and inductive donation, creating a nuanced electronic environment that influences both reactivity and stability. Studies utilizing the Hammett equation in substituted thiophenes have demonstrated that α-substituted thiophenes, such as those with substituents at the 3-position, exhibit electronic effects that can be quantitatively analyzed using σ constants derived from para-substituted benzene derivatives. This relationship indicates a direct proportionality of substituent effects between heterocyclic thiophene systems and their homocyclic benzene analogs, providing predictive power for understanding reactivity patterns.

The combined presence of both electron-withdrawing and electron-donating substituents creates a unique electronic landscape that influences the compound's participation in various chemical transformations. Electrochemical studies have shown that bromothiophenes exhibit enhanced catalytic effects on gold and silver electrodes compared to their benzene counterparts, attributed to the specific affinity of the surface for the sulfur atom and the modulation provided by the substituent pattern. The positioning of the carboxylate ester group at the 2-position further contributes to the electronic modulation, as this electron-withdrawing functionality works synergistically with the bromine substituent to activate the molecule toward nucleophilic attack.

| Substituent Position | Functional Group | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 2-position | Carboxylate Ester | Electron-withdrawing | Enhanced electrophilicity |

| 3-position | Methyl Group | Electron-donating | Stabilization through hyperconjugation |

| 5-position | Bromine Atom | Electron-withdrawing | Activation toward nucleophilic substitution |

The electronic modulation achieved in this compound extends beyond simple additive effects, creating emergent properties that arise from the interaction between multiple substituents and the heterocyclic core. Advanced computational studies and experimental investigations have revealed that the sulfur heteroatom plays a crucial role in stabilizing radical anion intermediates formed during reductive processes, an effect that is enhanced by the presence of electron-withdrawing substituents such as bromine. This stabilization mechanism contributes to the compound's utility in synthetic transformations that proceed through radical intermediates, expanding its applicability in modern organic synthesis.

The compound serves as a versatile platform for the synthesis of thienopyrrolidone derivatives and other complex heterocyclic frameworks, demonstrating the practical significance of its unique electronic properties. The strategic combination of substituents enables selective functionalization reactions that would be challenging to achieve with simpler thiophene derivatives. Research in this area continues to reveal new applications for electronically modulated thiophene carboxylates, contributing to advances in pharmaceutical chemistry, materials science, and catalysis. The fundamental understanding of electronic effects in substituted thiophenes, exemplified by this compound, remains an active area of investigation with implications for the broader field of heterocyclic chemistry.

Properties

IUPAC Name |

methyl 5-bromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCAFAUPTCPXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701583 | |

| Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876938-56-6 | |

| Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Methyl 3-methylthiophene-2-carboxylate

One straightforward approach involves the bromination of methyl 3-methylthiophene-2-carboxylate using aqueous bromine solutions. This method yields the desired bromo derivative in modest yields but requires careful control to prevent formation of tribrominated byproducts or decarboxylation products.

- Reaction Conditions: Aqueous bromine at controlled temperature and pH.

- Challenges: Overbromination leading to tribromide formation and partial decarboxylation.

- Yield: Moderate, depending on reaction control.

This approach was reported in studies focusing on halogenated 2-thiophenecarboxylic acid derivatives, where aqueous bromination was a key step followed by hydrolysis to obtain the acid precursor.

Bromination via Organometallic Intermediates

An alternative route involves the preparation of 3-methyl-2-thienylmagnesium halides, which are then reacted with carbon dioxide to form the carboxylic acid intermediate. Subsequent bromination yields the bromo-substituted acid or ester.

- Step 1: Formation of 3-methyl-2-thienylmagnesium halide using magnesium and 1,2-dibromoethane as activator.

- Step 2: Carboxylation with CO2 to yield 3-methylthiophene-2-carboxylic acid.

- Step 3: Bromination at the 5-position.

- Step 4: Esterification to form methyl 5-bromo-3-methylthiophene-2-carboxylate.

This method offers better regioselectivity and yield control but involves multiple steps and handling of sensitive organometallic reagents.

Multi-Step Synthesis via Nitrile and Acid Chloride Intermediates

A more complex but regioselective approach involves converting 3-methylthiophene-2-carboxylic acid to the corresponding acid chloride, followed by conversion to the nitrile and dehydration steps. Bromination is then performed on the nitrile or acid chloride intermediates, followed by hydrolysis or esterification.

- Step 1: Conversion of 3-methylthiophene-2-carboxylic acid to acid chloride using thionyl chloride.

- Step 2: Reaction with ammonia to form the amide.

- Step 3: Dehydration of the amide to the nitrile.

- Step 4: Bromination at the 5-position.

- Step 5: Hydrolysis or esterification to yield the methyl ester.

This route was explored to overcome limitations of direct bromination and to improve product purity and yield.

Regioselective Synthesis Using Protective Groups and Catalysis (Patent Method)

A patented method describes a five-step regio-specific synthesis involving:

- Acetalation of 3-methyl-thiophene-2-carbaldehyde in an alcohol solvent.

- Iodination of the acetalated intermediate in a non-protic polar or hydrocarbon solvent.

- Hydrolysis to yield 5-iodo-3-methyl-thiophene-2-carbaldehyde.

- Oxidation to 5-iodo-3-methyl-thiophene-2-carboxylic acid.

- Ullmann coupling with alkali metal propoxide salt using a copper catalyst to introduce alkoxy groups.

- Subsequent bromination and esterification steps to yield this compound.

This method emphasizes regioselectivity and functional group tolerance, using catalytic Ullmann coupling and controlled halogenation.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield (Approx.) |

|---|---|---|---|---|---|

| Direct Bromination | Methyl 3-methylthiophene-2-carboxylate | Aqueous bromine, controlled temperature | Simple, direct | Overbromination, decarboxylation | Moderate (variable) |

| Organometallic Carboxylation + Bromination | 3-methylthiophene, Mg, CO2 | Mg activation with 1,2-dibromoethane, bromination reagents | Good regioselectivity | Multi-step, sensitive reagents | Good |

| Nitrile/Acid Chloride Intermediates | 3-methylthiophene-2-carboxylic acid | SOCl2, NH3, dehydration agents, bromination | Improved purity and regioselectivity | Complex, longer synthesis | Moderate to Good |

| Regioselective Multi-step (Patent) | 3-methyl-thiophene-2-carbaldehyde | Acetalation, iodination, Ullmann coupling, bromination | High regioselectivity, catalytic | Multi-step, specialized catalysts | Not explicitly reported |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 5-bromo-3-methylthiophene-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran .

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-3-methylthiophene-2-carboxylate serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structure allows for:

- Formation of heterocyclic compounds : The compound acts as a building block for creating new heterocycles, which are essential in medicinal chemistry.

- Development of organic semiconductors : Its properties make it suitable for applications in electronic materials.

Pharmaceutical Development

Research has indicated potential applications in drug development due to its structural characteristics:

- Biologically active molecule synthesis : The compound can be used to synthesize derivatives that may exhibit antimicrobial or anticancer properties. Studies have explored its role in creating inhibitors for various biological targets .

- Mechanism of action : this compound is believed to interact with nucleophilic sites on biological molecules, potentially inhibiting enzyme activities or disrupting cellular processes .

Agrochemical Applications

The compound has been investigated for its use in developing agrochemicals, particularly as a precursor for plant protection agents. Its derivatives may help enhance crop resistance against pests and diseases, contributing to agricultural sustainability .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of several antimicrobial agents using this compound as an intermediate. The resulting compounds showed significant activity against various bacterial strains, indicating the compound's potential in pharmaceutical applications .

Case Study 2: Development of Organic Electronics

Another research project focused on utilizing this compound in creating organic semiconductors. The study reported improved electrical conductivity and stability when incorporated into polymer matrices, highlighting its importance in electronic applications.

Data Tables

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism would depend on the structure of the final synthesized product .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Esters

Structural Analogues with Bromine Substitution

a) Ethyl 5-Bromo-3-methylthiophene-2-carboxylate (Ref: 10-F690918)

- Structure : Ethyl ester instead of methyl at position 2.

- Molecular Weight : ~249.12 g/mol (estimated).

- Key Differences: Higher hydrophobicity due to the ethyl group. Potentially slower hydrolysis kinetics compared to the methyl ester. Status: Discontinued, limiting its current use .

b) Methyl 5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 859204-25-4)

- Structure: Bromine at position 5, tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- Molecular Weight : 349.23 g/mol.

- Key Differences: The Boc-amino group enables peptide coupling or deprotection strategies. Enhanced steric hindrance at position 2, reducing reactivity at that site .

c) Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)

- Structure: Amino group replaces methyl at position 3.

- Molecular Weight : 235.10 g/mol.

- Key Differences: Amino group increases polarity and reactivity (e.g., in nucleophilic substitutions). Acts as a precursor for heterocyclic amines or imines .

Analogues with Alternative Substituents

a) Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate

- Structure : Chlorine at position 5 and chlorosulfonyl group at position 3.

- Molecular Weight : 279.62 g/mol.

- Key Differences: Chlorosulfonyl group introduces strong electrophilicity, suitable for sulfonamide synthesis.

b) Methyl 3-Amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS 1094398-45-4)

- Structure : Bromophenyl substituent at position 4.

- Molecular Weight : 312.19 g/mol.

- Key Differences: Extended π-conjugation from the bromophenyl group enhances electronic delocalization. Potential use in optoelectronic materials or as a kinase inhibitor scaffold .

c) Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

Comparative Analysis Table

Biological Activity

Methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS No. 876938-56-6) is an organic compound notable for its potential biological activities, largely derived from its structural characteristics as a thiophene derivative. This article explores the compound's biological activity, its applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₇BrO₂S

Molecular Weight: 235.10 g/mol

Key Features: The compound features a bromine atom and a methyl group attached to a thiophene ring, which is known for its aromatic properties and reactivity.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The exact mechanism can vary based on the derivative's structure and its intended application in medicinal chemistry. For instance, thiophene derivatives often interact with biological pathways that regulate inflammation and microbial resistance.

Synthesis and Applications

This compound is primarily used as an intermediate in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules in pharmaceutical development. The synthesis typically involves two main steps, which can be scaled up for industrial production using continuous flow reactors.

Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₇BrO₂S | Bromine and methyl groups at specific positions |

| Methyl 5-chloro-3-methylthiophene-2-carboxylate | C₇H₇ClO₂S | Contains chlorine instead of bromine |

| Methyl 4-bromo-3-methylthiophene-2-carboxylate | C₇H₇BrO₂S | Bromine at a different position |

Case Studies and Research Findings

Recent studies have explored the synthesis of various thiophene derivatives, including this compound. For example, research has shown that certain thiophene derivatives possess anticancer properties and can inhibit enzymes related to cancer progression .

In vitro assays have been conducted to evaluate the effects of these compounds on nitric oxide synthase (NOS) activity, which is crucial in various physiological processes and disease states. These studies indicate that some thiophene derivatives can effectively inhibit NOS, suggesting their potential use in managing conditions characterized by excessive nitric oxide production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.